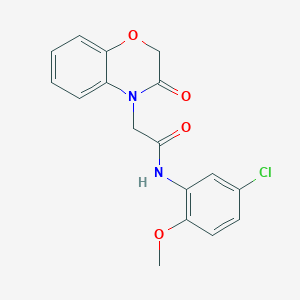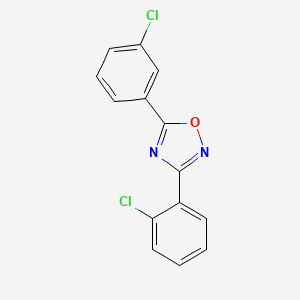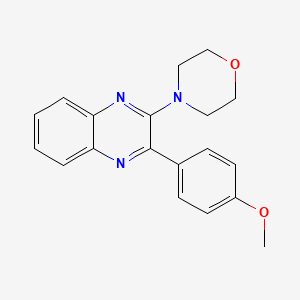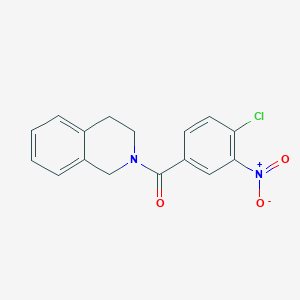![molecular formula C15H15N3O2S2 B5885833 N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer therapy. PTC-209 was first identified in a high-throughput screening of a chemical library in a cell-based assay for inhibitors of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells.
Mecanismo De Acción
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide inhibits the function of BMI-1, a polycomb group protein that plays a critical role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in various types of cancer and is associated with poor prognosis and resistance to therapy. N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide binds to the N-terminal domain of BMI-1 and disrupts its interaction with other proteins, leading to the inhibition of self-renewal and induction of apoptosis in cancer stem cells.
Biochemical and Physiological Effects:
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to have a selective effect on cancer stem cells, leaving normal stem cells unaffected. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its specificity for cancer stem cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Direcciones Futuras
There are several potential future directions for research on N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One area of focus could be the development of more potent and selective inhibitors of BMI-1. Another area of interest could be the combination of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide with other targeted therapies or immunotherapies. Additionally, more studies are needed to determine the efficacy of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in different types of cancer and in combination with different chemotherapy and radiation regimens.
Métodos De Síntesis
The synthesis of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves several steps, including the reaction of 3-bromoaniline with propionyl chloride to form 3-propionylaminoaniline, which is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thiourea. The thiourea is then treated with 2-bromothiophene-3-carboxylic acid to yield N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the self-renewal of cancer stem cells and induce apoptosis in various cancer cell lines, including breast, colon, and pancreatic cancer. N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[[3-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-13(19)16-10-5-3-6-11(9-10)17-15(21)18-14(20)12-7-4-8-22-12/h3-9H,2H2,1H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVUOZPRHBJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)


![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)



![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)